Tetrahydroaldosterone

概要

説明

Tetrahydroaldosterone is a significant metabolite of aldosterone, a hormone produced by the adrenal cortex. It plays a crucial role in the regulation of electrolyte and water balance in the body. This compound is often used as a biomarker for aldosterone secretion and is involved in various physiological and pathological processes .

準備方法

Synthetic Routes and Reaction Conditions: Tetrahydroaldosterone can be synthesized through the reduction of aldosterone. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired reduction .

Industrial Production Methods: In industrial settings, this compound is typically produced through enzymatic hydrolysis followed by extraction and purification. The process involves the use of specific enzymes to hydrolyze aldosterone, followed by extraction using solvents like alcohol and ether. The compound is then purified using chromatographic techniques .

化学反応の分析

Types of Reactions: Tetrahydroaldosterone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glyoxal derivatives using oxidizing agents like copper (II) acetate.

Reduction: As mentioned, it is a reduction product of aldosterone.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Copper (II) acetate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.

Substitution: Various reagents depending on the desired substitution reaction.

Major Products:

Oxidation: Glyoxal derivatives.

Reduction: this compound itself is a reduction product.

Substitution: Products vary based on the substituents introduced.

科学的研究の応用

Diagnostic Applications

Primary Aldosteronism Screening

Tetrahydroaldosterone is primarily utilized as a diagnostic marker for primary aldosteronism (PA). Research indicates that the 24-hour urinary excretion of this compound provides a reliable index of daily aldosterone production. In a study involving 412 patients with PA and 1453 individuals with essential hypertension, this compound demonstrated a sensitivity of 96% and specificity of 95% for differentiating PA from essential hypertension, outperforming other tests such as plasma aldosterone and plasma renin activity .

Comparison with Other Biomarkers

The efficacy of this compound as a screening tool is further enhanced when combined with measurements of aldosterone-18-glucuronide and free aldosterone. This combination increases diagnostic specificity for PA while addressing the limitations present in standalone tests, which can yield high rates of false positives and negatives .

Correlation with Other Biological Markers

Association with Fibroblast Growth Factor 23

Recent studies have established a robust association between urinary this compound excretion and circulating levels of Fibroblast Growth Factor 23 (FGF23), particularly in patients prone to kidney stones. The correlation suggests that this compound may play a role in the regulation of mineral metabolism and could be a potential marker for assessing renal function and electrolyte balance .

Impact on Renin-Angiotensin System Activity

This compound levels have been linked to the activity of the renin-angiotensin system (RAS), which is crucial in regulating blood pressure and fluid balance. Elevated levels of this metabolite indicate increased RAS activity, providing insights into hypertension mechanisms and potential therapeutic targets .

Case Studies

- Case Study on Urinary Excretion Patterns : A study evaluated urinary this compound excretion among normotensive individuals, patients with essential hypertension, and those diagnosed with primary aldosteronism across varying sodium diets. The findings revealed that urinary this compound excretion was significantly higher in patients with primary aldosteronism compared to other groups, highlighting its utility in clinical assessments .

- Infants with Hyponatremia : Research on pre-term infants showed that this compound excretion increased significantly during the third week of life, suggesting its role in sodium balance during critical developmental periods. This finding underscores the importance of monitoring this metabolite in neonatal care .

Summary Table of Key Findings

| Application | Description | Sensitivity | Specificity |

|---|---|---|---|

| Primary Aldosteronism Screening | This compound as a key marker for diagnosing PA | 96% | 95% |

| Correlation with FGF23 | Association between urinary this compound and FGF23 levels | - | - |

| Renin-Angiotensin System | Indicator of RAS activity related to blood pressure regulation | - | - |

| Excretion Patterns | Higher excretion in primary aldosteronism compared to normotensive patients | - | - |

作用機序

Tetrahydroaldosterone exerts its effects by interacting with mineralocorticoid receptors in the kidney. This interaction leads to the regulation of sodium and potassium balance by increasing sodium reabsorption and potassium excretion. The compound also influences the secretion of hydrogen ions, thereby regulating acid-base balance in the body .

類似化合物との比較

Aldosterone: The parent compound from which tetrahydroaldosterone is derived.

Corticosterone: Another steroid hormone with similar functions in electrolyte balance.

Deoxycorticosterone: A precursor in the biosynthesis of aldosterone.

Uniqueness: this compound is unique in its role as a major metabolite of aldosterone, reflecting up to 45% of aldosterone secretion. Its urinary excretion provides a reliable index of daily aldosterone production, making it a valuable biomarker for conditions like primary aldosteronism .

生物活性

Tetrahydroaldosterone (THA) is a significant metabolite of aldosterone, primarily involved in the regulation of sodium and potassium balance in the body. This article reviews the biological activity of THA, focusing on its role in health and disease, particularly in relation to primary aldosteronism (PA) and other conditions affecting aldosterone metabolism.

Overview of this compound

This compound is produced through the metabolism of aldosterone, primarily in the liver. It is characterized by its ability to reflect aldosterone secretion levels, making it a valuable biomarker for diagnosing conditions related to aldosterone dysregulation.

Biological Functions

1. Regulation of Electrolytes:

THA plays a crucial role in sodium retention and potassium excretion. Its action is mediated through mineralocorticoid receptors located in the kidney's distal tubules, where it promotes sodium reabsorption and potassium secretion, thus influencing blood pressure and fluid balance .

2. Diagnostic Utility:

The measurement of THA levels in urine has been shown to be an effective screening method for primary aldosteronism. A study involving 111 normotensive individuals and 412 PA patients demonstrated that urinary THA had a sensitivity of 96% and specificity of 95% for differentiating PA from essential hypertension .

Case Studies

-

Primary Aldosteronism Diagnosis:

A prospective study evaluated the utility of urinary THA against other diagnostic markers such as plasma renin activity and plasma aldosterone levels. The results indicated that THA is a reliable marker for assessing aldosterone production, especially in cases where plasma aldosterone levels may be misleading due to various physiological states . -

Impact of Disease States:

Research has shown that conditions like congestive heart failure and liver cirrhosis can alter the metabolism of aldosterone to THA. These diseases are associated with decreased conversion rates, which may affect diagnostic accuracy .

Quantitative Analysis

| Parameter | Normal Range | In PA |

|---|---|---|

| Urinary THA (mcg/24h) | 15-60 | >60 |

| Plasma Aldosterone (ng/dL) | <9 | >9 |

| Plasma Renin Activity (ng/ml/hr) | 5-7 | <5 |

This table summarizes key parameters used in diagnosing primary aldosteronism, highlighting how elevated levels of THA correlate with increased aldosterone secretion.

THA exerts its effects through several mechanisms:

- Mineralocorticoid Receptor Activation: Binding to mineralocorticoid receptors leads to transcriptional changes that enhance sodium reabsorption.

- Glucuronidation: THA undergoes glucuronidation primarily in the liver, which affects its bioavailability and activity. The enzymes UDP-glucuronosyltransferases play a critical role in this process .

Clinical Implications

The measurement of THA provides insights into adrenal function and can guide treatment decisions for conditions such as hypertension and heart failure. For instance, patients with low renin hypertension often exhibit altered metabolism favoring THA production, which can inform therapeutic strategies .

特性

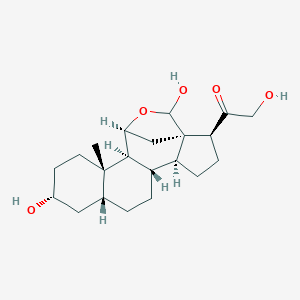

IUPAC Name |

1-[(1R,2S,5S,6S,9R,11R,14S,15S,16S)-11,18-dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11-15,17-19,22-23,25H,2-10H2,1H3/t11-,12-,13+,14+,15-,17+,18-,19?,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEYOKPHRJVBQO-FPXQBPFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H]4C[C@]5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928807 | |

| Record name | 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13489-75-3 | |

| Record name | Tetrahydroaldosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013489753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13489-75-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is tetrahydroaldosterone (3α,5β-tetrahydroaldosterone) and why is it important in aldosterone research?

A: this compound (3α,5β-tetrahydroaldosterone) is a major metabolite of the mineralocorticoid hormone aldosterone. [] It is formed primarily in the liver through the action of 5β-reductase enzymes. [, ] Measuring urinary this compound provides valuable insights into the daily production of aldosterone, making it a useful tool in diagnosing conditions like primary aldosteronism. [, , , ]

Q2: How does the excretion of this compound compare to other aldosterone metabolites?

A: this compound represents a significant portion of total urinary aldosterone metabolites, accounting for 15-40% of aldosterone excretion. [] This is considerably higher than the 5-15% represented by aldosterone-18-glucuronide, another commonly measured metabolite. [] Consequently, measuring this compound often provides a more accurate reflection of aldosterone secretion than measuring aldosterone-18-glucuronide. []

Q3: Are there situations where this compound levels might not accurately reflect aldosterone secretion?

A: Yes, certain factors can influence the accuracy of this compound as a marker for aldosterone secretion. Pharmacological manipulation of the renin-angiotensin-aldosterone system can alter the fractional excretion of this compound. For instance, diuretics like hydrochlorothiazide can decrease the ratio of this compound to aldosterone secretion rate, while angiotensin-converting enzyme inhibitors can have the opposite effect. [] Additionally, alterations in liver function or conditions affecting the gut microbiome might influence the conversion of aldosterone to this compound. [, ]

Q4: What specific enzymatic pathways are involved in this compound synthesis?

A: The formation of this compound primarily occurs in the liver and involves two key steps: reduction of the A-ring of aldosterone and conjugation with glucuronic acid. [, ] 5β-Reductase enzymes play a crucial role in the first step, converting aldosterone to 3α,5β-tetrahydroaldosterone. [, ] Subsequently, UDP-glucuronosyltransferases, particularly UGT2B7, catalyze the conjugation of this compound with glucuronic acid, enhancing its water solubility for excretion. []

Q5: How does dietary sodium intake affect the metabolism of aldosterone, specifically the formation of this compound?

A: Dietary sodium intake influences the enzymatic pathways responsible for aldosterone metabolism. High sodium intake promotes the 5β-reductase pathway, leading to increased synthesis of 3α,5β-tetrahydroaldosterone. [] Conversely, a low sodium diet stimulates the 5α-reductase pathway, favoring the production of 5α-dihydroaldosterone and 3β,5α-tetrahydroaldosterone, along with other polar metabolites. [] This suggests that dietary sodium, beyond its regulatory role in aldosterone synthesis, can modulate enzymes involved in aldosterone metabolism.

Q6: What analytical techniques are commonly employed to measure this compound levels?

A: Several analytical methods have been developed and validated for the accurate quantification of this compound in urine. Gas chromatography coupled with mass spectrometry (GC/MS) offers high sensitivity and specificity for this compound analysis. [, , ] High-performance liquid chromatography (HPLC) combined with fluorescence detection [, ] or chemiluminescence detection [, ] provides alternative approaches for sensitive and precise measurements of this compound in urine samples.

Q7: How does the metabolism of aldosterone differ between species?

A: Aldosterone metabolism exhibits species-specific variations. For instance, the bullfrog primarily metabolizes aldosterone to 3β-hydroxy-5β-tetrahydroaldosterone, excreted as both free steroid and a glucuronic acid conjugate. [] In contrast, the dominant urinary metabolites in humans are 3α,5β-tetrahydroaldosterone-3-glucuronide and aldosterone-18-oxo-glucuronide. [] These differences highlight the importance of considering species-specific metabolic pathways when interpreting aldosterone research findings.

Q8: Beyond primary aldosteronism, are there other clinical conditions where alterations in this compound excretion might be observed?

A: Yes, alterations in this compound excretion can occur in various clinical scenarios. For example, children with nephrotic syndrome often exhibit increased levels of this compound, reflecting hyperaldosteronism associated with edema. [] Preterm infants, particularly during the first few weeks of life, show a distinctive pattern of this compound excretion, with initially low levels followed by a significant increase associated with the establishment of sodium balance. [, ] These findings underscore the importance of considering the clinical context when interpreting this compound measurements.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。